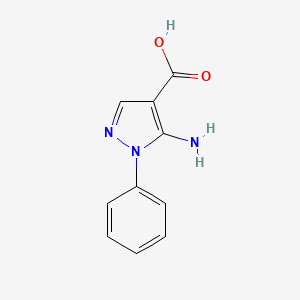

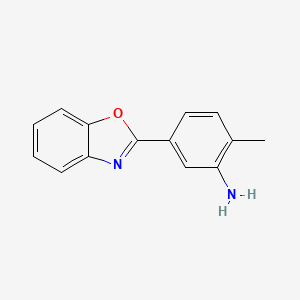

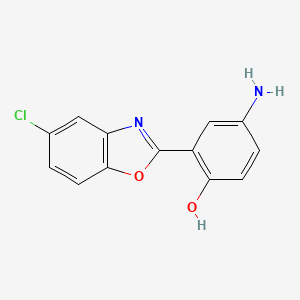

3-(2-Pyridin-2-yl-ethyl)-phenylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 3-(2-Pyridin-2-yl-ethyl)-phenylamine often involves complex reactions that enable the incorporation of the pyridine and phenyl groups into the molecule. For example, the synthesis of ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate demonstrates the complexity and precision required in creating polysubstituted pyridines through reactions that rely on specific intermolecular interactions (Suresh et al., 2007).

Molecular Structure Analysis

The molecular structure of related compounds often reveals nearly planar configurations stabilized by various intermolecular interactions such as hydrogen bonding and π-π stacking. These interactions are crucial in determining the compound's crystalline structure and stability, as seen in the study by Suresh et al. (2007), where C-H...O and C-H...π interactions play a significant role (Suresh et al., 2007).

Chemical Reactions and Properties

Compounds similar to 3-(2-Pyridin-2-yl-ethyl)-phenylamine participate in various chemical reactions that demonstrate their reactivity and potential for further functionalization. For instance, the use of 2-(Pyridin-2-yl)ethanol as a protecting group for carboxylic acids highlights the chemical versatility and reactivity of pyridine-containing compounds under different conditions (Elladiou & Patrickios, 2012).

Physical Properties Analysis

The physical properties of 3-(2-Pyridin-2-yl-ethyl)-phenylamine derivatives, such as solubility, melting point, and crystalline structure, are influenced by the molecule's overall structure and the nature of its substituents. The polymorphism observed in certain pyridine derivatives, for example, showcases how slight variations in molecular conformation can significantly impact the solid-state properties and the material's physical characteristics (Percino et al., 2014).

Applications De Recherche Scientifique

Learning and Memory Facilitation

The compound's effects on learning and memory facilitation in mice have been studied. It was found that certain derivatives designed and synthesized show strong learning and memory facilitation in mice, tested using water maze tests (Li Ming-zhu, 2012).

Synthesis and Annulation Reactions

The compound has been used in annulation reactions. For instance, ethyl 2-methyl-2,3-butadienoate undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, forming ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Xue-Feng Zhu et al., 2003).

Anticonvulsant Agents

Novel Schiff bases of 3-aminomethyl pyridine have been synthesized and shown to exhibit anticonvulsant activity. Some compounds in this series displayed significant seizure protection (S. Pandey & R. Srivastava, 2011).

Photophysical Properties and Device Performance

The molecule 2-(1-phenyl-1-(pyridin-2-yl)ethyl)-6-(3-(1-phenyl-1-(pyridin-2-yl)ethyl)phenyl)pyridine, a derivative, was used in synthesizing an iridium(III) derivative for photophysical emitter applications, particularly in fabricating yellow emitting devices (V. Adamovich et al., 2023).

Crystal Structures and Magnetic Properties

The Schiff base N-(1-pyridin-2-yl-phenylidene)-N'-[2-({2-[(1-pyridin-2-yl-phenylidene)amino]ethyl}amino)ethyl]ethane-1,2-diamine was used to synthesize lanthanide(III) complexes, which showed tricapped trigonal prismatic structures and followed Curie Law in magnetic susceptibility measurements (Bhaskar Biswas et al., 2010).

Cytotoxicity and Anticancer Potential

A series of novel ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates showed promising cytotoxicity against a panel of cancerous cell lines, indicating potential as anticancer agents (Raquib Alam et al., 2016).

Amplification of Phleomycin

Compounds related to 3-(2-Pyridin-2-yl-ethyl)-phenylamine were tested for their ability to amplify phleomycin-G in vitro, showing varying degrees of amplification (A. Aliano et al., 1984).

Antibacterial Activity

Certain derivatives like 2-(Substituted phenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazoles have shown promising antibacterial activity, tested against various bacterial strains (I. Singh & A. Kumar, 2015).

Nucleophilic Aromatic Substitution

The compound has been involved in studies related to the activation of nucleophilic aromatic substitution by alkyl groups, exploring its reactivity with phenyllithium (R. Abramovitch & C. Giam, 1964).

Solvatochromism and Aggregation-Induced Emission

Studies on solvatochromism and aggregation-induced emission have been conducted, focusing on triphenylamine-propenone derivatives related to 3-(2-Pyridin-2-yl-ethyl)-phenylamine (Zuoqin Liang et al., 2015).

Propriétés

IUPAC Name |

3-(2-pyridin-2-ylethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-12-5-3-4-11(10-12)7-8-13-6-1-2-9-15-13/h1-6,9-10H,7-8,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFFAAQNLMNRIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCC2=CC(=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354609 |

Source

|

| Record name | 3-(2-Pyridin-2-yl-ethyl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Pyridin-2-yl-ethyl)-phenylamine | |

CAS RN |

347335-08-4 |

Source

|

| Record name | 3-(2-Pyridin-2-yl-ethyl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

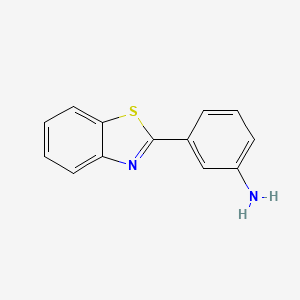

![5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1269599.png)

![2-amino-N-phenyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1269602.png)

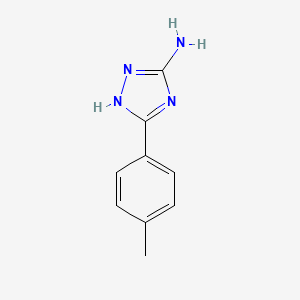

![4-[1,1'-Biphenyl]-4-yl-2-pyrimidinamine](/img/structure/B1269607.png)